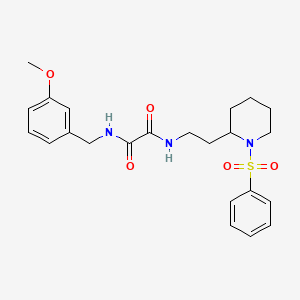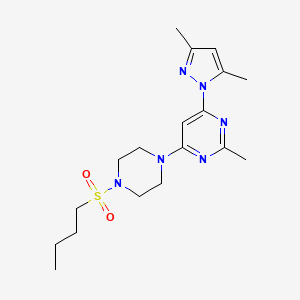![molecular formula C11H16O3 B2590302 Ethyl 8-syn-(1S,5R)-3-oxobicyclo[3.2.1]octane-8-carboxylate CAS No. 1992829-53-4](/img/structure/B2590302.png)
Ethyl 8-syn-(1S,5R)-3-oxobicyclo[3.2.1]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Olefin Cyclization in Synthesis
Ethyl [1-(methylsulfinyl) acetyl-2-pyrrolidinylidene] acetate, upon treatment with specific reagents, can be transformed into ethyl (4RS, 5SR)-1-aza-2-oxobicyclo [3.3.0] octane-4-carboxylate, illustrating its use in olefin cyclization reactions for synthesizing complex molecular structures (Ishibashi et al., 1985).
Structural and Conformational Studies
Ethyl-8-α-hydroxy-3-azabicyclo[3.2.1]octane-8-β-carboxylate has been studied using IR, 1H, and 13C NMR spectroscopy, revealing insights into its conformational behavior in solution, which is critical for understanding its potential applications in various chemical syntheses (Diez et al., 1991).
Role in Crystal Organization
An X-ray diffraction study of a closely related compound, diethyl 2,4-dicyano-3-(furan-2-yl)-8-morpholino-6-oxobicyclo[3.2.1]octane-2,4-dicarboxylate, has provided insights into the role of weak hydrogen bonds in the organization of crystals, demonstrating the compound's importance in materials science and crystallography (Shishkina et al., 2016).
Synthesis and Configuration Analysis
The synthesis and analysis of optically active derivatives, such as (−)-6-Oxotricyclo[3.3.0.03,7]octane-2-carboxylic Acid, from related compounds provide valuable knowledge in the field of stereochemistry and enantioselective synthesis, which is vital for developing chiral drugs and catalysts (Naemura et al., 1986).
Catalytic Asymmetric Synthesis
The compound has been used in catalytic asymmetric synthesis, exemplified by the synthesis of 8-oxabicyclo[3.2.1]octane derivatives through a [3+2]-cycloaddition reaction. This showcases its potential in creating complex, chiral molecules for pharmaceutical and synthetic applications (Ishida et al., 2010).
properties
IUPAC Name |
ethyl (1S,5R)-3-oxobicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-2-14-11(13)10-7-3-4-8(10)6-9(12)5-7/h7-8,10H,2-6H2,1H3/t7-,8+,10? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYFFPUIYTWOGQ-JWHQNHQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC1CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@@H]2CC[C@H]1CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-oxo-4H-chromene-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2590222.png)




![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2590228.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2590230.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2590231.png)


![2-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590237.png)
